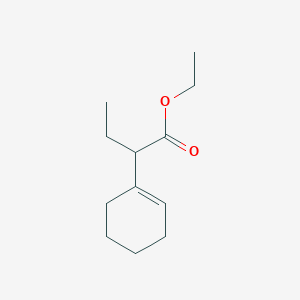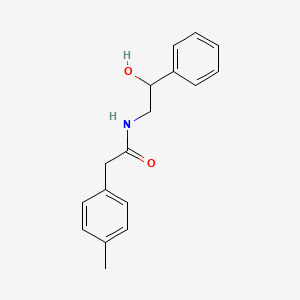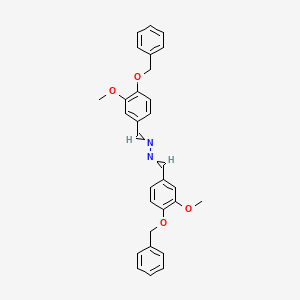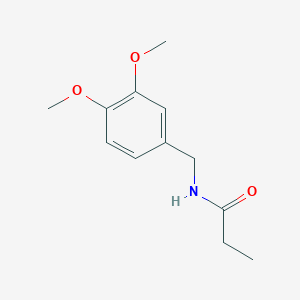![molecular formula C21H18FN3O2S B11968602 (5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, an isobutoxyphenyl group, and a thiazolotriazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Isobutoxyphenyl Group: The final step involves the attachment of the isobutoxyphenyl group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with unique electronic or photophysical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 5(2-F-BENZYLIDENE)2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-ETHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-PROPOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in the presence of the isobutoxyphenyl group, which can impart distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C21H18FN3O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
(5E)-5-[(2-fluorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18FN3O2S/c1-13(2)12-27-16-9-7-14(8-10-16)19-23-21-25(24-19)20(26)18(28-21)11-15-5-3-4-6-17(15)22/h3-11,13H,12H2,1-2H3/b18-11+ |
InChIキー |
ZYSCGOYSFHURJJ-WOJGMQOQSA-N |
異性体SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
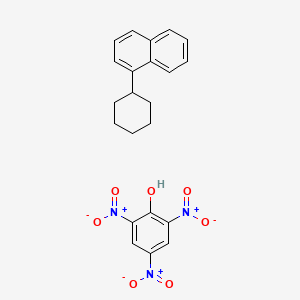
![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)
